2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Peptidomimetic lead optimization often stalls due to poor membrane permeability from highly basic amine groups. This Boc-protected 4,4-difluoropyrrolidine-2-acetic acid building block directly addresses this challenge. • >3 log unit pKa reduction (≈7.1 vs ≈11.3 for native proline) shifts equilibrium toward neutral, membrane-permeable form at physiological pH • Gem-difluoro motif enables irreversible proline oxidase inhibition and unique 19F NMR probe properties for conformational studies • Boc protection fully compatible with standard SPPS; supplied with full analytical characterization

Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
Cat. No. B13635751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid
Molecular FormulaC11H17F2NO4
Molecular Weight265.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F
InChIInChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
InChIKeyGWUHHGKTSJCZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gem-Difluorinated Proline Building Block for Peptide and Drug Discovery


2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid (CAS 1789766-45-5) is a chiral, non-proteinogenic amino acid derivative featuring a pyrrolidine ring with a gem-difluoro substitution at the C4 position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an acetic acid side chain at the C2 position . This compound belongs to the class of fluorinated proline analogs, which are strategic tools in medicinal chemistry, peptide science, and chemical biology for modulating conformation, stability, and biological activity [1]. The gem-difluoro motif introduces unique stereoelectronic effects that cannot be replicated by mono-fluorinated or non-fluorinated analogs, making this building block a critical component for structure-activity relationship (SAR) studies and the development of drug candidates with optimized pharmacological properties [1].

Workflow Incorporation into peptide SAR studies and drug candidate design for conformational modulation.
Selection Logic Boc-protected synthetic reagent with acetic acid handle; compatible with standard solid-phase peptide synthesis.
Stereoelectronic Effect Gem-difluoro motif introduces distinct ring pucker and cis/trans amide ratio not achievable with non-fluorinated or mono-fluorinated analogs.

Why Mono-Fluorinated Proline Analogs Cannot Substitute


The physicochemical and conformational properties of this compound are dominated by the gem-difluoro substitution at the C4 position, which creates a >3 log unit reduction in basicity and a distinct conformational landscape compared to the non-fluorinated parent or mono-fluorinated analogs [1]. This specific substitution pattern induces a unique combination of ring pucker preferences and cis/trans amide bond ratios that cannot be replicated by other fluorination patterns [2]. In drug discovery, substituting this building block with a non-fluorinated or 4-monofluoroproline analog would result in a significantly different protonation state at physiological pH, altered target binding, and distinct metabolic stability profiles, potentially compromising the pharmacological outcome of the lead candidate [1].

Non-fluorinated Proline
Substituting with a standard proline analog results in a significantly different protonation state at physiological pH, which may alter target binding and membrane permeability.
4-Monofluoroproline
Mono-fluorinated analogs impose a distinct ring pucker bias that hyperstabilizes secondary structures (e.g., collagen triple helices), a conformational constraint the gem-difluoro motif does not induce.
Biological Activity Shift
Unlike other proline analogs, the 4,4-difluoro core acts as an irreversible inhibitor of proline oxidase rather than a substrate, a mechanistic switch that may not transfer to other building blocks.

Quantitative Evidence for Selecting the Gem-Difluoro Building Block


Gem-Difluoro Substitution Drives a Major Reduction in Amine Basicity

The incorporation of a gem-difluoro group at the C4 position of the pyrrolidine ring dramatically alters the basicity of the amine. Comparative data from a systematic study of mono- and difluorinated saturated heterocyclic amines demonstrates that 4,4-difluorination reduces the pKa of the pyrrolidine conjugate acid by over 3 log units compared to the non-fluorinated pyrrolidine [1]. This shift in basicity is crucial for modulating the protonation state at physiological pH, which directly impacts solubility, permeability, and target engagement.

Basicity (pKa)
Cross-study comparable
ΔpKa ≈ -3.14 to -4.2
Supports modulation of protonation state at physiological pH for target engagement screening.
Reported for 4,4-difluoropyrrolidine derivatives vs pyrrolidine (pKa ~11.3).
Medicinal Chemistry Physicochemical Properties Drug Design

Increased Lipophilicity of the Difluoroproline Core Improves Membrane Permeability

The difluorinated proline scaffold exhibits a significantly higher calculated partition coefficient (LogP) compared to unmodified proline. The gem-difluoro substitution at the C4 position of the pyrrolidine ring results in a LogP of -0.47 for 4,4-difluoroproline, representing a shift of nearly 2 log units from the predicted LogP of -2.37 for proline itself . This increase in lipophilicity can translate to better passive membrane permeability for drug candidates incorporating this building block.

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ +1.9
Reported shift may support passive membrane permeability assessment in drug design.
ACD/Labs prediction for 4,4-difluoroproline vs L-Proline (LogP -2.37).
Drug Discovery Physicochemical Properties ADME

4,4-Difluoroproline Acts as an Irreversible Inhibitor of Proline Oxidase

Unlike the natural substrate L-proline, which is metabolized by proline oxidase, the 4,4-difluoro-L-proline core of this building block has been demonstrated to act as an irreversible inhibitor of this mitochondrial enzyme [1]. This mechanism of action is unique to the 4,4-difluoro substitution pattern and is not observed with non-fluorinated proline or mono-fluorinated analogs. This property can be leveraged in the design of pharmacological tools or therapeutic agents targeting proline metabolism.

Enzyme Interaction
Class-level inference
Substrate → Irreversible Inhibitor
Supports proline oxidase probe and tool compound design for metabolic pathway research.
In vitro assay using rat liver mitochondria; unique to 4,4-difluoro substitution.
Chemical Biology Enzyme Inhibition Mechanism of Action

Divergent Conformational Effects on Collagen Triple Helix Stability

A landmark study on collagen-related peptides demonstrated that 4,4-difluoroproline (Dfp) and 4-fluoroproline (Flp) have opposing effects on triple-helix stability. While Flp residues hyperstabilize the collagen triple helix by pre-organizing backbone torsion angles, Dfp does not confer this elevated stability [1]. Crucially, Dfp retains the hydrophobicity of Flp, proving that the hyperstability from Flp arises from a stereoelectronic effect rather than a hydrophobic effect. This shows Dfp can be used to decouple hydrophobic and conformational influences in peptide design.

Triple-Helix Stability (Tm)
Head-to-head comparison
Flp hyperstabilizes, Dfp does not
Enables decoupling of hydrophobic and stereoelectronic effects in peptide folding studies.
Collagen-related peptide model comparing 4-fluoroproline (Flp) and 4,4-difluoroproline (Dfp).
Structural Biology Peptide Chemistry Collagen

Optimal Research and Procurement Scenarios


Optimizing pKa and Permeability of Peptidomimetic Leads

When a lead series of peptidomimetics targeting an intracellular target suffers from poor membrane permeability due to a highly basic amine, use this building block to replace the natural proline residue. The >3 log unit reduction in basicity (pKa ~7.1 vs ~11.3) significantly shifts the population toward the neutral, membrane-permeable form at physiological pH, as demonstrated by the systematic studies of Melnykov et al. [1]. The Boc protection is fully compatible with standard solid-phase peptide synthesis (SPPS) workflows.

Creating Irreversible Probes for Profiling Proline Oxidase Activity

For researchers developing activity-based probes or inhibitors targeting the proline metabolic pathway, the 4,4-difluoroproline core is essential. The irreversible inhibition of proline oxidase is a unique feature of this substitution pattern, as established by Hilbert (1995) [2]. The acetic acid side chain and Boc protecting group facilitate conjugation to reporter tags or solid supports for pull-down assays.

Decoupling Hydrophobic and Conformational Effects in Folding Studies

In biophysical studies of protein folding and stability, it is often critical to separate the influence of hydrophobicity from stereoelectronic effects. The comparison by Shoulders et al. (2009) shows that unlike 4-fluoroproline, the 4,4-difluoroproline motif does not impose a specific ring pucker that hyperstabilizes triple helices, despite having similar hydrophobicity [3]. This makes it an ideal tool for experiments designed to isolate the contribution of the hydrophobic effect.

19F NMR Probe Development for Protein Dynamics

The unique 19F NMR properties of 4,4-difluoroproline, which report sensitively on cis/trans amide bond isomerism and ring pucker, as described by Ganguly et al. (2024), make it a powerful probe for studying protein disorder and dynamics [4]. Procure this building block to synthesize peptide fragments for investigating intrinsically disordered proteins or monitoring conformational changes upon ligand binding.

Application
Selection Property
Validation Focus
Intracellular Peptidomimetic Design
Basicity and Permeability Profile
pKa/LogP shift assessment vs non-fluorinated analog
Proline Oxidase Probe Development
Enzyme Inhibition Mechanism
Irreversible binding confirmation and pull-down assay compatibility
Biophysical Folding Studies
Conformational Decoupling
Triple-helix stability comparison between Dfp and Flp analogs
19F NMR Probe Development
19F NMR Sensitivity
Cis/trans isomerism and ring pucker reporting in protein dynamics
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